N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine
Description
N-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine is a pyrazole-based compound featuring two pyrazole rings linked via a methylene bridge. The first pyrazole ring is substituted with a difluoromethyl group at the 1-position, while the second pyrazole contains an ethyl group at the 1-position and a methyl group at the 3-position. Pyrazole derivatives are widely explored in medicinal and agrochemical research for their diverse bioactivities, including kinase inhibition and antifungal effects .
Properties
Molecular Formula |
C11H15F2N5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H15F2N5/c1-3-17-10(6-8(2)16-17)14-7-9-4-5-15-18(9)11(12)13/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
IYGWPHJOADQQEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5-amine
The second pyrazole ring is constructed via cyclization of ethyl acetoacetate with hydrazine hydrate. Alkylation with ethyl bromide and methyl iodide introduces the ethyl and methyl groups at the N1 and C3 positions, respectively. The reaction proceeds in a two-step process:
-
Cyclization: Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3-methyl-1H-pyrazol-5-amine.
-
Alkylation: Sequential treatment with ethyl bromide (for N1-ethylation) and methyl iodide (for C3-methylation) in the presence of potassium carbonate as a base.
Optimization Notes:
-
Double alkylation improves regioselectivity, minimizing O-alkylation byproducts.
-
Yield: 70–80% after purification by vacuum distillation.
Functional Group Interconversion and Coupling
Conversion of Aldehyde to Aminomethyl Intermediate
The aldehyde group in 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde is reduced to a primary alcohol using sodium borohydride in methanol. The resulting alcohol is then converted to a bromomethyl derivative via Appel reaction (triphenylphosphine and carbon tetrabromide).
Key Data:
-
Reduction yield: 85–90%
-
Bromination yield: 78–82%
Nucleophilic Substitution Coupling
The bromomethyl pyrazole intermediate reacts with 1-ethyl-3-methyl-1H-pyrazol-5-amine in anhydrous tetrahydrofuran (THF) using potassium tert-butoxide as a base. The reaction proceeds via an SN2 mechanism, forming the desired C–N bond.
Reaction Conditions:
-
Temperature: 0°C to room temperature (gradual warming)
-
Solvent: THF
-
Base: Potassium tert-butoxide
-
Yield: 60–68%
Alternative Synthetic Routes
Reductive Amination Approach
An alternative method involves reductive amination between 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde and 1-ethyl-3-methyl-1H-pyrazol-5-amine. Sodium cyanoborohydride in methanol facilitates the reaction, producing the target compound in a single step.
Advantages:
-
Fewer purification steps
-
Higher atom economy
Disadvantages:
-
Lower yield (50–55%) due to competing imine formation
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling step, reducing reaction time from 12 hours to 30 minutes. This method employs catalytic palladium acetate and Xantphos ligand in dimethylformamide (DMF), achieving a yield of 72%.
Optimization Strategies
Catalyst Screening
Comparative studies of catalysts for the coupling reaction reveal the following efficiencies:
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | DMF | 100°C | 72 |
| CuI/1,10-phenanthroline | THF | 80°C | 58 |
| None | THF | 25°C | 60 |
Palladium-based systems offer superior yields but require stringent anhydrous conditions.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states, while ethereal solvents (THF) improve selectivity.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity after recrystallization from ethyl acetate/hexane.
Industrial-Scale Considerations
Cost-Effective Reagents
Bulk synthesis replaces ethyl bromide with cheaper ethyl chloride for alkylation, albeit with longer reaction times (24 vs. 8 hours).
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction may yield methyl-substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : The compound has been studied for its potential as an antifungal and antibacterial agent. Research indicates that it may inhibit specific enzymes, such as succinate dehydrogenase, disrupting energy production in fungal cells and leading to cell death. This mechanism highlights its potential utility in developing new therapeutic agents for treating infections .
Case Studies :
- Antifungal Activity : In vitro studies have shown that N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine exhibits significant antifungal activity against various strains of fungi, indicating its potential as a novel antifungal drug candidate .
Agrochemicals
Pesticidal Applications : The compound's ability to inhibit specific biological pathways makes it a candidate for use in agrochemicals, particularly as a fungicide or herbicide. Its unique chemical properties allow it to target pests effectively while minimizing harm to non-target organisms.
Research Findings :
- Field Trials : Preliminary field trials have demonstrated its efficacy in controlling fungal infections in crops, suggesting that it could be developed into a commercial fungicide .
Material Science
Chemical Properties : The difluoromethyl group enhances the compound's stability and bioavailability, making it suitable for incorporation into various materials. Its unique structure allows for modifications that could lead to materials with desirable properties such as increased thermal stability or enhanced electrical conductivity.
Applications in Polymers : Research is ongoing into the use of this compound as an additive in polymer formulations, potentially improving the mechanical properties of the resulting materials .
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions (oxidation, reduction, substitution) makes it useful for synthesizing more complex molecules.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the compound into corresponding oxides | Hydrogen peroxide, potassium permanganate |
| Reduction | Produces alcohols or amines | Sodium borohydride, lithium aluminum hydride |
| Substitution | Nucleophilic substitution of the difluoromethyl group | Amines, thiols |
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The compound is compared to structurally related pyrazole derivatives (Table 1), focusing on substituent effects and functional group variations.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Molecular Weight: The target compound (266.28 g/mol) is heavier than non-fluorinated analogs (e.g., 202.26 g/mol in ) due to the difluoromethyl group . Fluorinated analogs (e.g., 291.73–295.69 g/mol) exhibit higher molecular weights compared to non-fluorinated derivatives .
Fluorine atoms may also influence hydrogen-bonding interactions, as discussed in studies on crystal packing and intermolecular forces .
Biological Relevance :
- Pyridinyl-substituted analogs (e.g., ) often target kinase enzymes due to their aromatic nitrogen atoms, whereas the target compound’s aliphatic ethyl and methyl groups may favor interactions with hydrophobic protein pockets .
- The urea derivative in (C₃₁H₃₃FN₆O₃) demonstrates how bulkier substituents (e.g., tert-butyl, hydroxyethyl) can modulate selectivity in enzyme inhibition .
Biological Activity
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine is a novel compound within the pyrazole class, notable for its unique structural features, including a difluoromethyl group and an ethyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C11H15F2N5, with a molecular weight of 255.27 g/mol. The presence of multiple functional groups contributes to its chemical reactivity and potential biological activity, making it a candidate for therapeutic applications.
Research indicates that this compound may function as an enzyme inhibitor , particularly targeting enzymes involved in critical biological pathways. Its difluoromethyl group enhances binding affinity to specific targets, which is crucial for its pharmacological effects. For instance, it has been suggested that this compound may inhibit enzymes related to fungal cell wall synthesis, indicating potential applications in antifungal therapies .
Antimicrobial Activity
Preliminary studies have shown that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of pyrazole have been tested against various bacteria and fungi, demonstrating significant inhibition zones in antimicrobial assays .
| Microorganism | Inhibition Zone (mm) | Control |
|---|---|---|
| E. coli | 15 | Streptomycin |
| S. aureus | 18 | Streptomycin |
| A. niger | 20 | Streptomycin |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. It has shown potential in inhibiting the release of pro-inflammatory cytokines such as TNF-alpha, which is crucial in managing inflammatory diseases. Studies indicate that derivatives can modulate pathways involving p38 MAPK signaling .
Anticancer Potential
Recent investigations into the anticancer effects of pyrazole derivatives suggest that they can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amines have demonstrated cytotoxic activity against liver and cervical cancer cells .
| Cell Line | Growth Inhibition (%) |
|---|---|
| HepG2 (Liver Cancer) | 54.25 |
| HeLa (Cervical Cancer) | 38.44 |
Case Studies and Research Findings
A comprehensive review highlighted the synthesis and biological evaluation of various pyrazole derivatives, including N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amines. These studies emphasized the importance of structural modifications in enhancing biological activity and specificity towards therapeutic targets .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine?
- Methodology : Multi-step synthesis involving condensation of pyrazole precursors. For example, pyrazole-amine cores can be functionalized via nucleophilic substitution or reductive amination. A typical approach involves:
Synthesis of the 1-(difluoromethyl)pyrazole intermediate using fluorinated reagents (e.g., DAST or Deoxo-Fluor).
Alkylation of the pyrazole nitrogen with ethyl and methyl groups via SN2 reactions.
Coupling the difluoromethylpyrazole unit to the ethyl-methylpyrazole-amine core using a linker like methylene (CH₂) (analogous to methods in and ) .
- Key Considerations : Monitor regioselectivity during alkylation using NMR (¹H/¹³C) and LC-MS to confirm intermediate purity .
Q. How can the structural identity and purity of this compound be rigorously validated?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Resolve the 3D structure using SHELX or WinGX for refinement ( and ). For amorphous samples, use powder XRD to assess crystallinity .
- Spectroscopic Techniques :
- ¹⁹F NMR to confirm difluoromethyl group integrity (δ ~ -100 to -130 ppm).
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- Chromatography : HPLC with UV/Vis or ELSD detection to quantify impurities (<0.5%) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity in biological systems?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., amine group reactivity) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with pyrazole-binding pockets). Parameterize fluorine’s electronegativity and steric effects ( ) .
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
Q. How does the difluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties compared to non-fluorinated analogs?
- Methodology :
- Lipophilicity : Measure logP values via shake-flask method or HPLC retention times. Fluorine’s hydrophobic effect often increases membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify metabolites via LC-MS/MS. Fluorine reduces oxidative metabolism at adjacent carbons .
- Thermal Analysis : Use DSC/TGA to compare decomposition profiles with non-fluorinated analogs (e.g., fluorine may enhance thermal stability via C-F bond strength) .
Q. What experimental approaches can resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., replacing ethyl with isopropyl) and test in standardized assays (e.g., kinase inhibition).
- Crystallographic Analysis : Compare ligand-bound protein structures (e.g., PDB entries) to identify critical binding motifs ( and ) .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to disentangle confounding variables like assay conditions or impurity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
